molecular formula C13H10N2O4S2 B14747597 Bis(phenylsulfonyl) diazomethane CAS No. 1886-74-4

Bis(phenylsulfonyl) diazomethane

Cat. No.: B14747597
CAS No.: 1886-74-4
M. Wt: 322.4 g/mol
InChI Key: QFKJMDYQKVPGNM-UHFFFAOYSA-N
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Description

Bis(phenylsulfonyl) diazomethane is a diazo compound characterized by the presence of two phenylsulfonyl groups attached to a diazomethane moiety. This compound is known for its stability compared to other diazo compounds and has found applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(phenylsulfonyl) diazomethane can be synthesized through the reaction of carbonyl bromide azine with a sulfinic acid salt under anhydrous conditions. The reaction typically involves mixing the reactants at low temperatures (around -15°C) to room temperature (20-30°C) in the presence of a polar solvent such as acetonitrile or dimethylformamide .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures the maintenance of anhydrous conditions to prevent unwanted side reactions and optimize yield .

Chemical Reactions Analysis

Types of Reactions: Bis(phenylsulfonyl) diazomethane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonylsulfenes.

    Reduction: Reduction reactions can lead to the formation of sulfonium ylides.

    Substitution: It participates in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and oxygen.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed:

Scientific Research Applications

Bis(phenylsulfonyl) diazomethane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of bis(phenylsulfonyl) diazomethane involves the generation of reactive carbenes. These carbenes can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets include electron-rich π-systems and nucleophilic centers .

Comparison with Similar Compounds

    Ditosyldiazomethane: Similar in structure but with tosyl groups instead of phenylsulfonyl groups.

    Sulfonium ylides: Compounds that also contain sulfonyl groups but differ in their reactivity and stability.

Uniqueness: Bis(phenylsulfonyl) diazomethane is unique due to its stability and versatility in various chemical reactions. Its ability to form stable ylides and participate in diverse transformations makes it a valuable reagent in synthetic chemistry .

Properties

CAS No.

1886-74-4

Molecular Formula

C13H10N2O4S2

Molecular Weight

322.4 g/mol

IUPAC Name

[benzenesulfonyl(diazo)methyl]sulfonylbenzene

InChI

InChI=1S/C13H10N2O4S2/c14-15-13(20(16,17)11-7-3-1-4-8-11)21(18,19)12-9-5-2-6-10-12/h1-10H

InChI Key

QFKJMDYQKVPGNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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